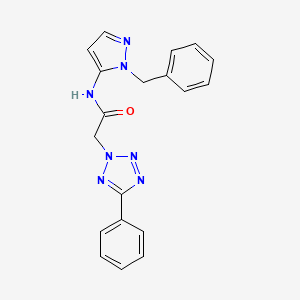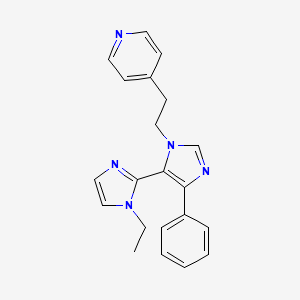![molecular formula C17H16ClN5O B4534676 1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534676.png)
1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
1-(4-chlorobenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound with a complex structure involving a triazole ring. Triazoles are a class of heterocyclic compounds with significant biological activities and pharmaceutical applications.
Synthesis Analysis
The synthesis of similar triazole compounds often involves multi-step reactions. For example, Lian-Di Kan (2015) detailed the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process starting from 4-chlorobenzenamine (Kan, 2015).
Molecular Structure Analysis
Triazole compounds exhibit unique molecular structures. G. Anuradha et al. (2014) studied a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, and found it crystallizes in the triclinic system with specific bond lengths and angles, as confirmed by X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving triazole compounds can be complex. For instance, A. Albert and A. Trotter (1979) reported on the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showing various reaction pathways and intermediates (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of triazole compounds can be diverse. Guo-liang Shen et al. (2013) synthesized several triazole carboxamides and characterized them using NMR, IR, MS spectra, and X-ray diffraction, providing insights into their physical characteristics (Shen et al., 2013).
Chemical Properties Analysis
Triazole compounds often exhibit significant chemical properties. O. Bekircan et al. (2008) synthesized 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and investigated their antioxidant properties, demonstrating the chemical functionality of these compounds (Bekircan et al., 2008).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(3-methylpyridin-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-8-19-7-6-14(12)9-20-17(24)16-11-23(22-21-16)10-13-2-4-15(18)5-3-13/h2-8,11H,9-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUWEVMSEYHGFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4534597.png)
![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-imidazol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B4534603.png)
![N-(3-chlorobenzyl)-3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4534617.png)
![N,6-dimethyl-2-{4-[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B4534636.png)
![N-methyl-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4534644.png)

![1-(2-methoxyphenyl)-N-[(5-methylpyrazin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4534658.png)
![2-[benzyl(methyl)amino]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B4534672.png)
![[3-(3-chlorobenzyl)-1-(2-thienylsulfonyl)-3-piperidinyl]methanol](/img/structure/B4534673.png)

![3-bromo-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4534680.png)
![N-{1-[2-(methylamino)-2-oxoethyl]-1H-pyrazol-4-yl}-4-[(3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B4534685.png)
![N-isopropyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4534693.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-furamide](/img/structure/B4534698.png)